1,2-dimethyl-2,3-dihydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C11H14O It is a derivative of indene, characterized by the presence of two methyl groups and a hydroxyl group on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol typically involves the hydrogenation of 1,2-dimethylindene in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, with hydrogen gas being bubbled through the reaction mixture at room temperature. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar hydrogenation processes but with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated hydrocarbon.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reagents like bromine or chlorine can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: 1,2-dimethyl-2,3-dihydro-1H-inden-5-one (ketone) or 1,2-dimethyl-2,3-dihydro-1H-inden-5-al (aldehyde).
Reduction: 1,2-dimethylindane.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. In cancer research, its derivatives may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dimethylindene
- 1,2-dimethylindane
- 1,2-dimethyl-2,3-dihydro-1H-inden-5-one
Uniqueness
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both methyl groups and a hydroxyl group on the indene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Biological Activity
Overview
1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (C11H14O) is an organic compound derived from indene, characterized by two methyl groups and a hydroxyl group attached to the indene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing comparative data.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H14O |
Molecular Weight | 162.23 g/mol |
CAS Number | 51086-26-1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies have shown that its derivatives can inhibit cell proliferation in several cancer cell lines. The compound's mechanism may involve interference with cell cycle progression and induction of apoptosis.
Case Study: Anticancer Activity
A notable study evaluated the anticancer effects of this compound on human leukemia cell lines. The results indicated a concentration-dependent inhibition of cell growth:
Cell Line | IC50 (µM) |
---|---|
HL-60 | 10.7 |
Capan-1 | 18.6 |
These findings suggest potential for development as a therapeutic agent against leukemia.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound may disrupt microbial cell membranes leading to cell lysis.
- Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism.
- Apoptosis Induction : In cancer cells, it may trigger apoptosis through modulation of signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
1,2-Dimethylindene | Moderate | Low |
1,2-Dimethylindane | Low | Moderate |
1,2-Dimethyl-2,3-dihydro-indene | High | High |
This table illustrates that this compound possesses superior biological activities compared to its analogs.
Research Applications
The compound has several applications in scientific research:
- Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules.
- Pharmaceutical Development : Investigated as a potential pharmaceutical intermediate for drug development.
- Material Science : Employed in the production of specialty chemicals and materials.
Properties
IUPAC Name |
1,2-dimethyl-2,3-dihydro-1H-inden-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-9-6-10(12)3-4-11(9)8(7)2/h3-4,6-8,12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWSMLAWUHYFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1C)C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51086-26-1 |
Source
|
Record name | 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.